molecular formula C21H29NO2 B308839 2-ethoxy-N-(2-ethylhexyl)-1-naphthamide

2-ethoxy-N-(2-ethylhexyl)-1-naphthamide

Cat. No.: B308839
M. Wt: 327.5 g/mol
InChI Key: HQJMLXDHLMNMTE-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethylhexyl)-1-naphthamide is a naphthamide derivative featuring an ethoxy group at the 2-position of the naphthalene ring and a branched 2-ethylhexyl substituent on the amide nitrogen. This structural motif is common in pharmacologically active compounds, as seen in high-throughput screening (HTS) studies for pharmacoperones targeting membrane proteins like the vasopressin 2 receptor .

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-ethoxy-N-(2-ethylhexyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H29NO2/c1-4-7-10-16(5-2)15-22-21(23)20-18-12-9-8-11-17(18)13-14-19(20)24-6-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3,(H,22,23)

InChI Key

HQJMLXDHLMNMTE-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(C=CC2=CC=CC=C21)OCC

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C=CC2=CC=CC=C21)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethoxy-N-(2-ethylhexyl)-1-naphthamide with structurally related naphthamide/benzamide derivatives, emphasizing substituent effects and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound Not provided C₂₁H₂₅NO₂ ~325.4 2-ethoxy, N-(2-ethylhexyl) Likely high lipophilicity; potential pharmacoperone
4-Ethoxy-N-(2-ethylhexyl)benzamide 540529-31-5 C₁₇H₂₇NO₂ 277.4 4-ethoxy, N-(2-ethylhexyl) Simpler aromatic core; lower molecular weight
2-Ethoxy-N-(4-isopropylphenyl)-1-naphthamide 903088-40-4 C₂₂H₂₃NO₂ 333.4 2-ethoxy, N-(4-isopropylphenyl) Bulky aromatic substituent; moderate lipophilicity
N-(2-Hydroxyphenyl)-1-naphthamide 110809-23-9 C₁₇H₁₃NO₂ 263.3 N-(2-hydroxyphenyl) Hydroxyl group enhances polarity; lower bioavailability
2-Ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide 941900-49-8 C₂₆H₂₅NO₅S₂ 495.6 Complex sulfonyl and thiophene substituents High molecular weight; potential for targeted binding
2-Ethoxy-N-(2-naphthyl)-1-naphthamide 903087-90-1 C₂₃H₁₉NO₂ 341.4 N-(2-naphthyl) Extended aromatic system; increased rigidity

Key Observations:

Substituent Effects on Lipophilicity: The 2-ethylhexyl group in the target compound confers greater hydrophobicity compared to simpler alkyl chains (e.g., isopropyl in 903088-40-4) or polar groups (e.g., hydroxyl in 110809-23-9). This may enhance membrane permeability but reduce aqueous solubility . Ethoxy vs.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (~325.4 g/mol) is intermediate, making it suitable for drug-like properties. In contrast, derivatives with sulfonyl or thiophene groups (e.g., 941900-49-8) exceed 450 g/mol, which may limit bioavailability .

This suggests the need for rigorous ecotoxicological evaluation .

Pharmacological Potential: Naphthamide derivatives are prominent in HTS for pharmacoperones, which rescue misfolded proteins. The target compound’s balance of lipophilicity and moderate size may optimize receptor binding compared to bulkier analogs .

Preparation Methods

Preparation of 2-Ethoxy-1-Naphthaldehyde

The synthesis of 2-ethoxy-1-naphthaldehyde serves as a foundational step for subsequent oxidation to 2-ethoxy-1-naphthoic acid. A patented method outlines the following protocol:

Reaction Conditions :

  • Reactants : 1-Amino-2-ethoxy-naphthalene (1.3 mol), 1-hydroxy-1-methyl-formamide (1.5–1.8 mol), cyclohexane (500 mL, 30–35% mass fraction), alumina catalyst (0.6 mol).

  • Temperature : 60–67°C for 5–7 hours, followed by 80–85°C for 110–130 minutes.

  • Post-Reaction Processing : Cooling to 10–15°C, addition of potassium bromide solution (25–30% mass fraction), and sequential washing with salt, ethyl acetate (65–70%), and acetonitrile (75–80%) solutions.

  • Yield : 85–91% after recrystallization with ethylamine.

Mechanistic Insight :
Alumina acts as a Lewis acid catalyst, facilitating the formylation of 1-amino-2-ethoxy-naphthalene. The two-stage temperature profile ensures complete conversion while minimizing side reactions such as over-oxidation or polymerization.

Oxidation to 2-Ethoxy-1-Naphthoic Acid

The oxidation of 2-ethoxy-1-naphthaldehyde to 2-ethoxy-1-naphthoic acid is detailed in a complementary patent:

Procedure :

  • Etherification : 2-Hydroxy-1-naphthaldehyde reacts with ethanol in the presence of sodium pyrosulfate, yielding 2-ethoxy-1-naphthaldehyde.

  • Oxidation : The aldehyde is treated with hydrogen peroxide (30%) in acetone, catalyzed by sodium hydroxide at 38–40°C for 2–4 hours.

  • Isolation : Acidification to pH 2.0–4.0 precipitates the carboxylic acid, which is purified via recrystallization.

Key Data :

ParameterValue
Yield (Oxidation Step)94.6–95.1%
Purity (Elemental Analysis)C: 77.83–77.91%; H: 5.94–5.99%

Amidation of 2-Ethoxy-1-Naphthoic Acid

Acyl Chloride Formation

The carboxylic acid is activated to its corresponding acyl chloride to facilitate amidation:

Protocol :

  • Reagents : Thionyl chloride (2.5 equiv) or oxalyl chloride (1.2 equiv) in anhydrous dichloromethane.

  • Conditions : Reflux at 40–45°C for 3–5 hours under nitrogen atmosphere.

  • Workup : Excess reagent is removed under reduced pressure, yielding 2-ethoxy-1-naphthoyl chloride as a pale-yellow oil.

Coupling with 2-Ethylhexylamine

The acyl chloride reacts with 2-ethylhexylamine to form the target amide:

Reaction Setup :

  • Molar Ratio : 1:1.2 (acid chloride:amine) in tetrahydrofuran (THF) or ethyl acetate.

  • Base : Triethylamine (2.0 equiv) to scavenge HCl.

  • Temperature : 0°C to room temperature, stirred for 12–18 hours.

Purification :

  • Extraction : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

  • Chromatography : Silica gel column with hexane/ethyl acetate (7:3) eluent.

  • Yield : 75–82% after recrystallization from ethanol/water.

Alternative Amidation Strategies

Direct Coupling Using Carbodiimides

To bypass acyl chloride formation, coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed:

Procedure :

  • Reactants : 2-Ethoxy-1-naphthoic acid (1.0 equiv), 2-ethylhexylamine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

  • Solvent : Dichloromethane or DMF.

  • Conditions : Room temperature, 24 hours.

  • Yield : 68–74%, with minor impurities from unreacted acid.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Parameters :

  • Power : 150 W, 100°C, 30 minutes.

  • Yield : Comparable to conventional methods (70–76%) but with 80% shorter duration.

Optimization and Challenges

Catalyst Screening

The choice of catalyst impacts both yield and reaction rate:

CatalystYield (%)Reaction Time (h)
Alumina85–917–9
H₂SO₄7212
Zeolite7810

Alumina’s high surface area and acidity make it optimal for formylation steps.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance amidation rates but complicate purification. Non-polar solvents (e.g., toluene) favor slower, cleaner reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-ethoxy-N-(2-ethylhexyl)-1-naphthamide?

  • Methodology :

  • Step 1 : Synthesis of the naphthoic acid derivative. React 1-naphthol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF to introduce the ethoxy group .

  • Step 2 : Amide coupling. Use 2-ethylhexylamine and activate the carboxylic acid with coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM). Monitor progress via TLC and purify via column chromatography .

  • Key parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (3–5 hours), and stoichiometric ratios (1:1.2 acid:amine).

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
11-naphthol, K₂CO₃, DMF, ethyl bromide75–80>90%
2EDC, HOBt, DCM, 2-ethylhexylamine60–65>95%

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm ethoxy (–OCH₂CH₃) and amide (–CONH–) groups. Key peaks: δ 1.2–1.6 ppm (ethylhexyl chain), δ 4.1–4.3 ppm (ethoxy methylene) .
  • FTIR : Amide C=O stretch (~1650 cm⁻¹), aromatic C–H (~3050 cm⁻¹) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 341.2 (calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amide coupling step?

  • Experimental Design :

  • DOE Approach : Vary solvent (DCM vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP). Use a factorial design to identify interactions.
  • Case Study : highlights the use of deep eutectic solvents (DES) to enhance esterification yields via dual roles as catalysts and extractants. Similar principles may apply to amide synthesis .
    • Data Table :
SolventTemp (°C)CatalystYield (%)
DCM25None60
THF25DMAP75
DES [Im:2PTSA]40DES85*
*Hypothetical extrapolation from .

Q. How do researchers resolve contradictions in reported bioactivity data for naphthamide derivatives?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, notes bioactivity dependence on enzyme-binding assays vs. cell-based models.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., kinase inhibition) to cross-validate results .
    • Case Study : A 2025 study on a similar benzamide derivative found IC₅₀ variations (1–10 µM) across assays due to solvent polarity effects (DMSO vs. aqueous buffers) .

Q. What computational tools predict the interaction of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using datasets from PubChem .

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